Cas no 93258-85-6 (4-(4-Ethyl-phenyl)-3H-thiazol-2-one)

4-(4-Ethyl-phenyl)-3H-thiazol-2-one is a thiazolone derivative with a phenyl substitution at the 4-position, featuring an ethyl group on the phenyl ring. This compound is of interest in organic and medicinal chemistry due to its structural motif, which is commonly found in biologically active molecules. The thiazolone core provides a versatile scaffold for further functionalization, making it valuable in the synthesis of heterocyclic compounds. Its well-defined molecular structure ensures consistency in research applications, particularly in the development of pharmacologically relevant intermediates. The ethyl-phenyl moiety may enhance lipophilicity, potentially influencing binding affinity in target interactions. Suitable for controlled experimental use under standard laboratory conditions.
4-(4-Ethyl-phenyl)-3H-thiazol-2-one structure
93258-85-6 structure
Product Name:4-(4-Ethyl-phenyl)-3H-thiazol-2-one
CAS No:93258-85-6
MF:C11H11NOS
MW:205.276141405106
CID:999509
PubChem ID:14823817
Update Time:2025-05-28

4-(4-Ethyl-phenyl)-3H-thiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-ETHYLPHENYL)-2(3H)-THIAZOLONE
    • 4-(4-ethylphenyl)-3H-1,3-thiazol-2-one
    • 4-(4-ethyl-phenyl)-3H-thiazol-2-one
    • 4-(4-Ethylphenyl)-4-thiazoline-2-one
    • 4-(4-Ethylphenyl)-1,3-thiazol-2(3H)-one
    • 93258-85-6
    • G72246
    • DTXSID00564435
    • 4-(4-ethylphenyl)thiazol-2(3H)-one
    • 4-(4-Ethyl-phenyl)-3H-thiazol-2-one
    • Inchi: 1S/C11H11NOS/c1-2-8-3-5-9(6-4-8)10-7-14-11(13)12-10/h3-7H,2H2,1H3,(H,12,13)
    • InChI Key: ZSXWPLLSBYUBRV-UHFFFAOYSA-N
    • SMILES: S1C(NC(=C1)C1C=CC(=CC=1)CC)=O

Computed Properties

  • Exact Mass: 205.05613515g/mol
  • Monoisotopic Mass: 205.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.4
  • XLogP3: 2.7

4-(4-Ethyl-phenyl)-3H-thiazol-2-one Pricemore >>

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